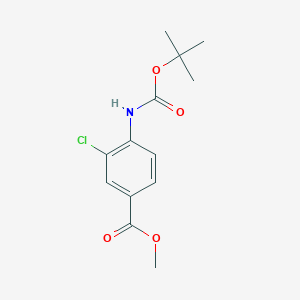
3,6-Dibromopyridine-2-carboxaldehyde
Vue d'ensemble
Description
3,6-Dibromopyridine-2-carboxaldehyde is a chemical compound with the molecular formula C6H3Br2NO. It has a molecular weight of 264.9 g/mol . It is a solid substance and is typically stored in a refrigerator .
Physical And Chemical Properties Analysis
3,6-Dibromopyridine-2-carboxaldehyde is a solid substance . It is typically stored in a refrigerator . Other physical and chemical properties such as melting point, boiling point, density, refractive index, and flash point are not available in the search results .Applications De Recherche Scientifique
Organic Synthesis
3,6-Dibromopicolinaldehyde: is a valuable intermediate in organic synthesis. Its dibromo and aldehyde functional groups make it a versatile reagent for constructing complex molecules. It can undergo various organic reactions, including nucleophilic substitution, to introduce different functional groups or extend molecular frameworks .
Medicinal Chemistry
In medicinal chemistry, 3,6-Dibromopicolinaldehyde serves as a building block for pharmaceuticals. Its structure can be incorporated into drug candidates, potentially leading to compounds with therapeutic properties. It may also be used in the synthesis of small molecule libraries for drug screening .
Material Science
This compound finds applications in material science, particularly in the synthesis of novel polymers and materials. Its ability to act as a crosslinking agent can be exploited to create materials with enhanced mechanical and thermal properties .
Analytical Chemistry
3,6-Dibromopicolinaldehyde: can be used as a standard or reagent in analytical chemistry. Its distinct spectroscopic properties allow it to be a reference compound in methods such as NMR, HPLC, and LC-MS, aiding in the identification and quantification of substances .
Environmental Studies
Environmental studies utilize 3,6-Dibromopicolinaldehyde in the analysis of pollutant degradation. It can be a model compound in studies investigating the environmental fate of brominated organic contaminants and their transformation products .
Biochemistry Research
In biochemistry research, 3,6-Dibromopicolinaldehyde could be used to study enzyme-substrate interactions, particularly with enzymes that interact with halogenated substrates. It may also serve as a precursor for biochemical probes .
Safety and Hazards
The compound is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .
Propriétés
IUPAC Name |
3,6-dibromopyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCZLYPDOYEWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromopicolinaldehyde | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile](/img/structure/B6322849.png)
![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)




![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)



![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)


